tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate
Overview
Description
“tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate” is a chemical compound with the molecular formula C11H24N2O2 . It is also known as Boc-Pentylamine.
Molecular Structure Analysis
The molecular weight of “this compound” is 216.32 g/mol . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC .Scientific Research Applications
Synthesis and Biological Activity
- Aminoalkanolic Derivatives of Xanthone : Research on aminoisopropanoloxy derivatives of 2-xanthone, including 3-(tert.-butyl-amino) derivatives, has shown promising anticonvulsant properties. These compounds were evaluated for their effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizures in mice and rats, indicating potential therapeutic applications in epilepsy treatment (Marona, Górka, & Szneler, 1998).
Metabolic Studies and Prodrugs
- 3-Hydroxy-alpha-methyltyrosine Progenitors : A study on the (5-tert-butyl-2-oxo-1,3-dioxol-4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) demonstrated these esters as effective progenitors of the amino acid. This research sheds light on the metabolic conversion and bioavailability of these compounds, indicating their potential in pharmacological applications (Saari et al., 1984).
Anticonvulsant Properties
- Novel Carbamate Derivatives : A study focused on the synthesis and evaluation of novel carbamates with branched aliphatic chains revealed anticonvulsant activity in certain compounds. These findings highlight the therapeutic potential of these carbamates as new antiepileptic drugs (Bibi et al., 2017).
- Branched Alkyl Carbamates : A different set of novel carbamates were synthesized and evaluated, showing anticonvulsant activity in the rat maximal electroshock (MES) test and other seizure models. This research adds to the understanding of carbamates' potential in treating epilepsy (Hen, Bialer, & Yagen, 2012).
Mechanism of Action
Target of Action
The primary targets of tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets . For instance, the compound is stored at room temperature, indicating that it is stable under these conditions .
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-6-11(7-2,8-12)13-9(14)15-10(3,4)5/h6-8,12H2,1-5H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKAMQZCKGBAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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